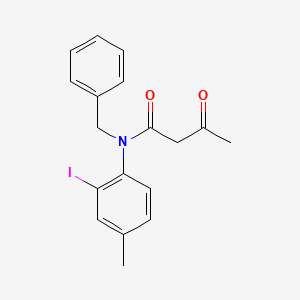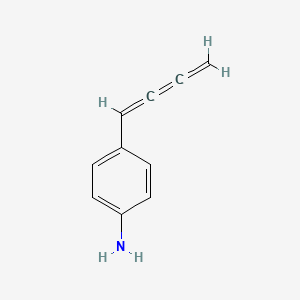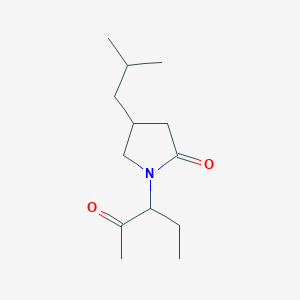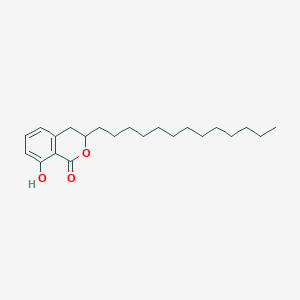![molecular formula C27H31N3O4S B14189463 Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate CAS No. 885722-18-9](/img/structure/B14189463.png)
Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2’Z)-1-butyl-2’-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2’Z)-1-butyl-2’-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and thiophene precursors, followed by their coupling through a spiro linkage. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Dimethyl (2’Z)-1-butyl-2’-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its electronic properties.
Reduction: Reduction reactions can lead to the formation of more reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in materials science, such as the development of new polymers or electronic materials.
作用機序
The mechanism by which Dimethyl (2’Z)-1-butyl-2’-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Spiro[benzimidazole-2,3’-thiophene] derivatives: Other compounds with similar spiro linkages.
Phenylimino derivatives: Compounds featuring the phenylimino group.
Dicarboxylate esters: Compounds with similar ester functional groups.
Uniqueness
Dimethyl (2’Z)-1-butyl-2’-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate is unique due to its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
885722-18-9 |
|---|---|
分子式 |
C27H31N3O4S |
分子量 |
493.6 g/mol |
IUPAC名 |
dimethyl 1-butyl-5'-phenylimino-3-propan-2-ylspiro[benzimidazole-2,4'-thiophene]-2',3'-dicarboxylate |
InChI |
InChI=1S/C27H31N3O4S/c1-6-7-17-29-20-15-11-12-16-21(20)30(18(2)3)27(29)22(24(31)33-4)23(25(32)34-5)35-26(27)28-19-13-9-8-10-14-19/h8-16,18H,6-7,17H2,1-5H3 |
InChIキー |
AFQDEUADQCUNEN-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC=C2N(C13C(=C(SC3=NC4=CC=CC=C4)C(=O)OC)C(=O)OC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14189392.png)

![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)
![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]-](/img/structure/B14189413.png)


![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)




![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)

